molecular formula C20H19N3O5S B7716480 N-(furan-2-ylmethyl)-N-{2-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

N-(furan-2-ylmethyl)-N-{2-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

Cat. No.: B7716480
M. Wt: 413.4 g/mol
InChI Key: HYHXAJPXLALMPF-BKUYFWCQSA-N
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Description

N-(furan-2-ylmethyl)-N-{2-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is a complex organic compound that features a furan ring, a benzene sulfonamide group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-{2-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the condensation of 4-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Attachment of the Furan Ring: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydrazone linkage.

    Reduction: Reduction reactions can target the sulfonamide group and the hydrazone linkage.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-(furan-2-ylmethyl)-N-{2-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-{2-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The furan and benzene rings may also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-{2-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide
  • N-(furan-2-ylmethyl)-N-{2-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide

Uniqueness

N-(furan-2-ylmethyl)-N-{2-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is unique due to the presence of the hydroxy group on the benzylidene moiety. This functional group can participate in additional hydrogen bonding, potentially enhancing the compound’s biological activity and binding affinity compared to its analogs.

Properties

IUPAC Name

2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(Z)-(4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c24-17-10-8-16(9-11-17)13-21-22-20(25)15-23(14-18-5-4-12-28-18)29(26,27)19-6-2-1-3-7-19/h1-13,24H,14-15H2,(H,22,25)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHXAJPXLALMPF-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)N/N=C\C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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